1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The reaction conditions often include the use of copper(I) catalysts and can be carried out in various solvents such as water, ethanol, or a mixture of both .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to biological targets . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- 1-(morpholin-4-yl-methyl)-3-alkyl(aryl)-4-[3-ethoxy-4-(2-furylcarbonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones
- cis-restricted 1,5-disubstituted 1,2,3-triazole analogues of combretastatin A-4
Uniqueness
1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of the triazole ring and morpholine moiety. This combination enhances its chemical stability, binding affinity, and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C14H23N5O2S |
---|---|
Molecular Weight |
325.43 g/mol |
IUPAC Name |
1-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C14H23N5O2S/c1-18-10-12(16-17-18)13(20)15-11-14(2-8-22-9-3-14)19-4-6-21-7-5-19/h10H,2-9,11H2,1H3,(H,15,20) |
InChI Key |
HYVMHMUKMORROM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.